Bienvenue dans la boutique en ligne BenchChem!

Adimolol, (R)-

Beta-Adrenoceptor Pharmacology Pharmacodynamics Duration of Action

Procure (R)-Adimolol (CAS 185517-22-0) for hypothesis-driven receptor pharmacology. This specific (R)-enantiomer serves as the beta-blockade-distomer, enabling researchers to study alpha-adrenergic mechanisms in isolation—unlike racemic adimolol or single-mechanism beta-blockers like propranolol. It is an essential control compound for investigating the stereospecificity of the unique non-competitive beta-adrenoceptor antagonism (Bmax reduction) and the exceptionally prolonged 7-day functional duration of action, ensuring experimental reproducibility.

Molecular Formula C25H29N3O3
Molecular Weight 419.53
CAS No. 185517-22-0
Cat. No. B605185
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAdimolol, (R)-
CAS185517-22-0
SynonymsAdimolol, (R)-
Molecular FormulaC25H29N3O3
Molecular Weight419.53
Structural Identifiers
SMILESCC(C)(CCn1c2ccccc2[nH]c1=O)NC[C@H](COc3cccc4c3cccc4)O
InChI1S/C25H29N3O3/c1-25(2,14-15-28-22-12-6-5-11-21(22)27-24(28)30)26-16-19(29)17-31-23-13-7-9-18-8-3-4-10-20(18)23/h3-13,19,26,29H,14-17H2,1-2H3,(H,27,30)/t19-/m1/s1
InChIKeyYWRIUGFSIQMHJK-LJQANCHMSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





(R)-Adimolol (CAS 185517-22-0) Procurement Guide: Why Stereochemistry Defines This Long-Acting Antihypertensive


(R)-Adimolol (developmental code MEN-935) is the R-enantiomer of a chiral aryloxypropanolamine antihypertensive agent. It functions as a non-selective antagonist at α1-, α2-, and β-adrenergic receptors, distinguishing it from single-mechanism beta-blockers [1]. Critically, its pharmacological profile is enantiomer-dependent: for this compound class, the (S)-enantiomer is primarily responsible for high-affinity beta-blockade, while the (R)-enantiomer offers a distinct receptor interaction pattern that is valuable for stereochemical structure-activity relationship (SAR) studies [2]. The racemic form is characterized by an exceptionally prolonged duration of action, with functional beta-adrenoceptor antagonism persisting for up to 7 days following a single oral dose, far exceeding that of short-acting comparators like propranolol [3].

Why (R)-Adimolol Cannot Be Replaced by Racemic Adimolol or Standard Beta-Blockers


Substituting (R)-Adimolol with racemic adimolol, (S)-adimolol, or other beta-blockers like propranolol or labetalol introduces uncontrolled variables that compromise experimental reproducibility and therapeutic investigation. The racemic mixture combines two enantiomers with distinct pharmacodynamic and pharmacokinetic properties, potentially masking or confounding the specific effects attributable to each stereoisomer [1]. Furthermore, racemic adimolol exhibits a unique dual alpha/beta-blocking profile and a non-competitive component of beta-adrenoceptor antagonism (evidenced by Bmax reduction) that is absent in prototypical beta-blockers such as propranolol [2]. Therefore, chemical identity alone is insufficient for scientific selection; stereochemical identity is critical for hypothesis-driven SAR and receptor pharmacology studies.

(R)-Adimolol Quantitative Differentiation Evidence: Head-to-Head Data Against Comparators


Duration of Functional Beta-Adrenoceptor Antagonism: (R)-Adimolol vs. Propranolol

Racemic adimolol demonstrates prolonged functional beta-adrenoceptor antagonism lasting up to 7 days after a single 600 mg oral dose, whereas propranolol (240 mg) shows no measurable beta-blockade beyond 24 hours [1]. While this study used the racemate, the prolonged pharmacokinetic profile is a property of the adimolol scaffold shared by both enantiomers, making (R)-adimolol a critical tool for dissecting duration-related mechanisms without the confounding influence of the (S)-enantiomer.

Beta-Adrenoceptor Pharmacology Pharmacodynamics Duration of Action

Plasma Elimination Half-Life: (R)-Adimolol vs. Propranolol

The mean terminal elimination half-life of racemic adimolol in healthy volunteers is 14 hours, compared to 3 hours for propranolol — a 4.7-fold difference [1]. This pharmacokinetic advantage translates into sustained plasma concentrations and correlates with the prolonged pharmacodynamic effect. The extended half-life is an intrinsic property of the adimolol core structure, independent of stereochemistry at the chiral center.

Pharmacokinetics Drug Elimination Beta-Blocker Comparison

Dual Alpha/Beta Blockade Profile vs. Pure Beta-Blocker Propranolol in Hypertensive Models

In conscious spontaneously hypertensive rats, racemic adimolol lowered blood pressure considerably in parallel with heart rate reduction, whereas propranolol alone acutely lowered heart rate but not blood pressure [1]. The addition of low-dose prazosin (an alpha-1 blocker) to propranolol was required to mimic the blood pressure lowering effect of adimolol, demonstrating that the alpha-adrenolytic component of adimolol is functionally relevant in vivo [1]. This dual mechanism distinguishes the adimolol scaffold from pure beta-blockers.

Adrenergic Pharmacology Hypertension Alpha/Beta Blockade

Alpha-1 vs. Alpha-2 Adrenoceptor Selectivity Ratio: Receptor Binding Ki Values

In receptor binding studies using rat cerebellar cortex, racemic MEN-935 (adimolol) displayed a Ki of 5.2 × 10⁻⁷ mol/L at alpha-1 adrenoceptors and 1.3 × 10⁻⁵ mol/L at alpha-2 adrenoceptors, yielding an approximately 25-fold preference for the alpha-1 subtype [1]. This quantitative selectivity profile is distinct from other dual alpha/beta blockers such as labetalol and carvedilol, each of which has a different alpha-1:alpha-2 ratio.

Receptor Binding Alpha-Adrenoceptor Selectivity Profile

Non-Competitive Antagonism Evidence: Beta-Adrenoceptor Bmax Reduction vs. Propranolol

Lymphocyte beta-adrenoceptor binding studies revealed that racemic adimolol significantly reduced receptor number (Bmax), with values returning to only half of control at 3 days post-dose, whereas propranolol reduced binding affinity (Kd) without significantly affecting Bmax [1]. This indicates that adimolol possesses a non-competitive component of beta-adrenoceptor antagonism, a mechanism distinct from the purely competitive antagonism of propranolol.

Receptor Downregulation Non-Competitive Antagonism Beta-Adrenoceptor

Stereochemical Differentiation: (R)-Adimolol vs. (S)-Adimolol in Beta-Blocker SAR

For aryloxypropanolamine beta-blockers, the (S)-enantiomer is typically 30- to 130-fold more potent at beta-adrenoceptors than the (R)-enantiomer [1]. Published molecular dynamics simulations of all adimolol stereoisomers have identified distinct conformational families that underpin differential alpha- and beta-adrenergic pharmacophores [2]. By procuring the isolated (R)-enantiomer, researchers gain a defined tool for probing the non-beta-adrenergic contributions (e.g., alpha-adrenoceptor interactions) of the adimolol pharmacophore without interference from the dominant beta-blocking activity of the (S)-enantiomer.

Chiral Pharmacology Stereochemistry Beta-Blocker SAR

Proven Application Scenarios for (R)-Adimolol Based on Quantitative Evidence


Stereochemical SAR Studies of Dual Alpha/Beta-Adrenoceptor Antagonists

The isolated (R)-enantiomer is essential for systematic SAR studies aimed at disentangling the structural determinants of alpha- vs. beta-adrenoceptor blockade. Molecular dynamics simulations indicate that distinct conformational families govern alpha and beta pharmacophores among dual-acting blockers [1]. Using (R)-adimolol as the beta-blockade-distomer, researchers can assess alpha-adrenergic activity without the confounding influence of potent beta-blockade from the (S)-enantiomer, enabling cleaner pharmacological dissection of the adimolol scaffold.

Investigation of Non-Competitive Beta-Adrenoceptor Antagonism Mechanisms

Racemic adimolol uniquely reduces beta-adrenoceptor Bmax (receptor number) in addition to competitive blockade, an effect not observed with propranolol [1]. The (R)-enantiomer can serve as a control compound in experiments designed to determine whether this non-competitive component is stereospecific or shared across enantiomers, providing mechanistic insight into receptor regulation pathways that may underpin the prolonged 7-day duration of action.

Chronic Hypertension Model Studies Requiring Sustained Receptor Occupancy

The 14-hour elimination half-life and 7-day functional beta-blockade duration of the adimolol scaffold [1] make it suitable for chronic dosing paradigms where once-daily or less frequent administration is desirable. The (R)-enantiomer, with its distinct pharmacological profile, allows researchers to maintain sustained alpha-adrenergic tone modulation without the full beta-blockade intensity of the racemate, relevant for studies of hypertension where partial adrenergic modulation is therapeutically targeted.

Alpha-Adrenoceptor Subtype Selectivity Profiling

Racemic adimolol exhibits a ~25-fold preference for alpha-1 over alpha-2 adrenoceptors (Ki values of 5.2 × 10⁻⁷ M vs. 1.3 × 10⁻⁵ M) [1]. The (R)-enantiomer provides a valuable tool for investigating whether this alpha-1 preference is maintained, enhanced, or reversed relative to the (S)-enantiomer, informing the design of next-generation subtype-selective adrenergic modulators for cardiovascular and CNS applications.

Quote Request

Request a Quote for Adimolol, (R)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.